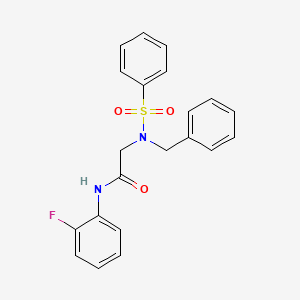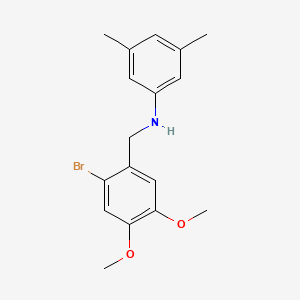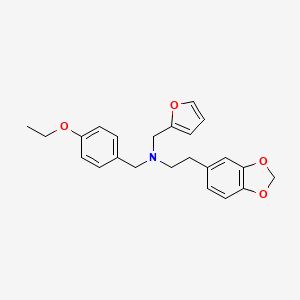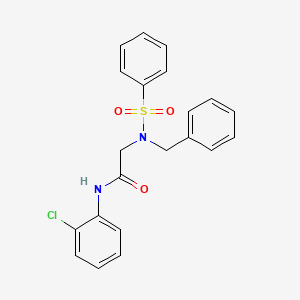
N~2~-benzyl-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-benzyl-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BFA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 is a small molecule inhibitor that targets a specific protein, which is involved in various physiological and pathological processes.
Scientific Research Applications
BFA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. BFA-1 has been shown to inhibit the activity of a specific protein, which is overexpressed in many types of cancer cells. This inhibition leads to the induction of cell death and the suppression of tumor growth. Additionally, BFA-1 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, BFA-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
BFA-1 targets a specific protein, called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins. HSP90 is overexpressed in many types of cancer cells and plays a critical role in the progression of cancer. BFA-1 binds to the ATP-binding site of HSP90 and inhibits its activity, leading to the destabilization and degradation of client proteins. This destabilization leads to the induction of cell death and the suppression of tumor growth.
Biochemical and Physiological Effects:
BFA-1 has been shown to have various biochemical and physiological effects in cells and animals. BFA-1 has been shown to induce cell death in cancer cells and reduce tumor growth in animal models. Additionally, BFA-1 has been shown to reduce the production of inflammatory cytokines and oxidative stress in cells and animals. Furthermore, BFA-1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
BFA-1 has several advantages for lab experiments, including its specificity for HSP90, its ability to induce cell death in cancer cells, and its anti-inflammatory and neuroprotective effects. However, BFA-1 also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on BFA-1, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of BFA-1 and to identify potential therapeutic applications in other diseases.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-19-13-7-8-14-20(19)23-21(25)16-24(15-17-9-3-1-4-10-17)28(26,27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRVVELGNCSQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-bromo-3-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B3460294.png)




![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(2-phenylethyl)glycine](/img/structure/B3460349.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3460350.png)
![N-benzyl-4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460356.png)

![N~2~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460383.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3460390.png)
![N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460391.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)